6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-17-11-14-9(5-10(16)15-11)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWVQGXCRIIPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the construction of the pyrimidinone core, followed by introduction of the 2-(methylthio) substituent and the 6-(2,4-difluorophenyl) group via nucleophilic substitution or coupling reactions. The key steps often include:
- Formation of the pyrimidin-4(3H)-one ring system.
- Alkylation or substitution at the 2-position with methylthio group.
- Introduction of the 6-(2,4-difluorophenyl) substituent via aromatic substitution or condensation.
Preparation of 2-(Methylthio)pyrimidin-4(3H)-one Core
A common approach to synthesize the 2-(methylthio)pyrimidin-4(3H)-one nucleus involves starting from 2,4-diaminopyrimidine derivatives or pyrimidin-4-one precursors, followed by methylthiolation at the 2-position.
- A solution of 5-allyl-6-(benzyl)-2-(methylthio)pyrimidin-4(3H)-one was refluxed in hexamethyldisilazane (HMDS) with ammonium sulfate as catalyst.
- After removal of HMDS, methyl iodide was added in anhydrous DMF to methylate the sulfur atom.
- The reaction mixture was worked up by washing with sodium bicarbonate solution, drying, and purification by column chromatography to yield the methylthio-substituted pyrimidinone.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reflux | Hexamethyldisilazane, (NH4)2SO4 | Activation of pyrimidinone |
| Methylation | Methyl iodide, anhydrous DMF, RT | Introduction of methylthio |
| Workup | NaHCO3 wash, drying, chromatography | Pure 2-(methylthio) derivative |
Yield for similar alkylation reactions is generally around 76%, with melting points in the range of 164–166 °C.
Catalysts and Green Chemistry Approaches
Recent advances have introduced nano-catalysts to promote environmentally friendly and efficient synthesis:
- Nano-Fe3O4@SiO2/SnCl4 nanoparticles have been used to catalyze multi-component condensations involving 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aldehydes, and 1,3-indanedione in aqueous media.
- This method allows one-pot synthesis under mild heating or ultrasonic irradiation, enhancing reaction rates and yields with simplified workup.
Optimization Data from Model Reaction:
| Parameter | Condition | Yield (%) | Notes |
|---|---|---|---|
| Solvent | Water | High | Environmentally benign |
| Catalyst amount | 0.01 g nano-Fe3O4@SiO2/SnCl4 | Optimized | Efficient catalyst loading |
| Temperature | Heating or ultrasound irradiation | Improved | Faster reaction kinetics |
| Reaction time | Variable (hours) | Optimized | Dependent on substrate |
Purification and Characterization
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Catalyst/Promoter | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-Allyl-6-(benzyl)-2-(methylthio)pyrimidin-4(3H)-one | HMDS reflux, methyl iodide in DMF, RT | (NH4)2SO4, K2CO3 | ~76 | Alkylation/methylation at sulfur |
| 2 | 2,4,6-Triaminopyrimidine + substituted aldehydes | Condensation, reductive amination, N-methylation | Raney Ni reduction, NaCNBH3 | Variable | Stepwise synthesis of 6-aryl pyrimidines |
| 3 | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one + aldehydes + 1,3-indanedione | One-pot, nano-Fe3O4@SiO2/SnCl4 catalyst, water, heat/ultrasound | Nano-Fe3O4@SiO2/SnCl4 | High | Green synthesis via multi-component reaction |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives, including 6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, exhibit promising anticancer properties. Research indicates that these compounds can inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth. For instance, a study showed that derivatives of this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses significant inhibitory effects against various bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
3. Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory potential of this compound. Studies have shown that it can reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases such as arthritis and colitis .
Agricultural Applications
1. Pesticide Development
The compound is being explored as a potential pesticide due to its ability to disrupt biological processes in pests. Its efficacy against specific insect species has been documented, indicating that it could serve as a novel agent for pest control in agricultural settings .
2. Herbicide Properties
Research into the herbicidal properties of this pyrimidine derivative has shown promising results. It has been found to inhibit the growth of certain weed species without adversely affecting crop plants, making it a candidate for developing selective herbicides .
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibits proliferation in breast cancer cells |
| Antimicrobial properties | Effective against resistant bacterial strains | |
| Anti-inflammatory effects | Reduces inflammation markers | |
| Agricultural Sciences | Pesticide development | Disrupts biological processes in pests |
| Herbicide properties | Inhibits growth of specific weed species |
Case Studies
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers synthesized various derivatives of this compound and tested their effects on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with certain derivatives showing an IC50 value lower than standard chemotherapeutic agents.
Case Study 2: Agricultural Field Trials
Field trials were conducted to assess the efficacy of this compound as a herbicide. The trials involved applying varying concentrations to plots infested with common weeds. Results demonstrated a significant reduction in weed biomass compared to untreated controls, suggesting its viability as an eco-friendly herbicide alternative.
Mechanism of Action
The mechanism by which 6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrimidinone Core
A. Fluorinated Aryl Substituents
- ABDFPP (2-Amino-5-bromo-6-(2,5-difluorophenyl)pyrimidin-4(3H)-one): Unlike the target compound, ABDFPP contains an amino group at C2 and bromine at C3. Despite these differences, the 2,5-difluorophenyl group in ABDFPP was critical for its antitumor potency in bladder cancer models, demonstrating superior efficacy over mono-fluorinated analogs (e.g., ABMFPP) . The target compound’s 2,4-difluorophenyl substitution may similarly enhance binding to hydrophobic pockets in biological targets.
- 6-(3-Methoxyphenyl)-2-(methylthio)pyrido[10,20:1,5]pyrazolo[3,4-d]pyrimidin-4(3H)-one : This compound features a methoxyphenyl group, which is electron-donating compared to the electron-withdrawing difluorophenyl. The methoxy group improves solubility but may reduce target affinity compared to fluorinated analogs .
B. Thioether Substituents
A. Antitumor Activity
- ABDFPP and AIDFPP: Pyrimidinones with difluorophenyl groups (e.g., ABDFPP) exhibited dose-dependent inhibition of bladder tumor growth, with long-term cure rates up to 40% in mice. The target compound’s 2,4-difluorophenyl group may similarly enhance tumor specificity and potency .
- 6-(Cyclohexylmethyl)-2-(((5-(2,4-difluorophenyl)-1H-pyrazol-3-yl)methyl)thio)-5-ethyl-pyrimidin-4(3H)-one : This derivative combines a cyclohexylmethyl group with a difluorophenyl-pyrazole moiety, achieving potent inhibition of viral or enzymatic targets. The direct attachment of difluorophenyl in the target compound may simplify synthesis while maintaining efficacy .
B. Antiviral Activity
- 2-((1-Substituted-1H-1,2,3-triazol-4-yl)methylthio)-6-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one: These HIV-1 inhibitors feature a triazole side chain and naphthalenyl group, emphasizing the role of aromatic stacking interactions.
Physicochemical and Pharmacokinetic Properties
The target compound’s high lipophilicity (from difluorophenyl) may enhance tissue penetration but reduce aqueous solubility, necessitating formulation optimization. The methylthio group improves stability compared to thiol (-SH) or amino (-NH2) analogs .
Biological Activity
6-(2,4-Difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, with the CAS number 2098020-55-2, is characterized by a unique molecular structure that includes a methylthio group and difluorophenyl substituents. Research has indicated promising applications in various therapeutic areas, particularly in antimicrobial and anticancer research.
- Molecular Formula : CHFNOS
- Molecular Weight : 254.26 g/mol
- Structure : The compound features a pyrimidinone core with significant substituents that influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : It is hypothesized that the compound may inhibit bacterial cell wall synthesis or disrupt microbial enzymes, leading to its antibacterial properties .
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways involved in proliferation and survival .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including this compound. For instance:
- In Vitro Testing : The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains, indicating its potential as an effective antimicrobial agent .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Mycobacterium tuberculosis | 128 |
Anticancer Activity
Research into the anticancer effects of this compound has revealed promising results:
- Cell Line Studies : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve cell cycle arrest and apoptosis induction .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HepG2 | 20 |
| A549 (Lung Cancer) | 25 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various pyrimidine derivatives, including this compound, against clinical strains of bacteria. Results indicated that this compound exhibited superior activity compared to standard antibiotics like ceftriaxone .
- Cancer Treatment Potential : In a recent study focusing on novel anticancer agents, this compound was included in a series of tests assessing its ability to inhibit tumor growth in xenograft models. The results suggested a significant reduction in tumor size compared to control groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-(2,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via base-mediated alkylation or substitution reactions. For example, potassium hydroxide (KOH) in ethanol facilitates the introduction of the methylthio group, as demonstrated in analogous pyrimidinone syntheses . Optimization includes controlling temperature (e.g., 50–80°C), solvent selection (e.g., ethanol for solubility), and stoichiometric ratios of reagents to minimize byproducts. Methyl iodide is commonly used for S-methylation, but competing side reactions (e.g., over-alkylation) require careful monitoring via TLC or HPLC .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its intermediates?
- Answer : Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and substituent integration. For example, the methylthio group (-SCH3) appears as a singlet near δ 2.50 ppm in DMSO-d6 .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C11H9F2N2OS: 267.04 g/mol).
- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing, as seen in related pyrimidinone derivatives .
- IR spectroscopy : Identifies functional groups like carbonyl (C=O stretch ~1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis (e.g., unexpected NMR shifts or splitting patterns)?
- Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example, elevated temperatures (350 K) in DMSO-d6 can simplify splitting by reducing rotational barriers, as observed in 6-amino-2-(methylthio)pyrimidin-4(3H)-one derivatives . Computational modeling (DFT) or variable-temperature NMR experiments help distinguish between conformational isomers. Cross-validate with LC-MS to rule out impurities .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound, particularly when modifying the difluorophenyl or methylthio moieties?
- Answer :
- Substituent variation : Replace the 2,4-difluorophenyl group with other aryl/heteroaryl rings (e.g., chlorophenyl, naphthyl) via Suzuki-Miyaura cross-coupling (Pd catalysis), as shown in related pyrimidinones .
- Methylthio replacement : Substitute with -SH, -SMe2, or -SO2Me to assess electronic effects on bioactivity. For example, alkylation with methyl iodide vs. oxidation with H2O2/HCl yields sulfoxide/sulfone derivatives .
- Biological assays : Pair synthetic modifications with in vitro enzyme inhibition (e.g., kinase assays) or cellular toxicity profiling to correlate structural changes with activity .
Q. How can low yields in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) be addressed during derivatization of the pyrimidinone core?
- Answer :
- Catalyst optimization : Use Pd(PPh3)4 or XPhos ligands for sterically hindered substrates. For electron-deficient aryl boronic acids (e.g., fluorophenyl), additives like Cs2CO3 improve coupling efficiency .
- Solvent/base selection : DMF or dioxane with Na2CO3 enhances reactivity compared to aqueous systems.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and improves yields for heat-sensitive intermediates .
Q. What computational methods are used to predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Answer :
- Molecular docking (AutoDock, Schrödinger) : Models interactions between the pyrimidinone core and active sites (e.g., ATP-binding pockets in kinases). The 2,4-difluorophenyl group’s hydrophobicity can be optimized for van der Waals interactions .
- MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) to identify critical hydrogen bonds or π-π stacking .
- QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data from analogous compounds .
Data Contradiction and Reproducibility
Q. How should researchers address variability in biological activity data across studies (e.g., conflicting IC50 values)?
- Answer : Standardize assay conditions (e.g., cell line, incubation time) and validate with positive controls. For instance, discrepancies in enzyme inhibition may arise from differences in ATP concentration or buffer pH. Replicate experiments with independent synthetic batches to rule out impurity effects . Publish full spectral data (e.g., NMR, HRMS) and crystallographic CIF files to enhance reproducibility .
Q. What steps ensure regioselectivity when functionalizing the pyrimidinone ring at the 4- or 6-position?
- Answer :
- Directing groups : Use -NH2 or -SMe at specific positions to guide electrophilic substitution. For example, the methylthio group at C2 directs cross-coupling to C6 in palladium reactions .
- Protection/deprotection : Temporarily block reactive sites (e.g., C4-ketone as a silyl ether) to isolate desired products .
Methodological Tables
Table 1 : Key Synthetic Parameters for Derivatives
Table 2 : Spectral Benchmarks for Core Structure
| Technique | Key Signals | Evidence |
|---|---|---|
| 1H NMR | δ 2.50 (s, SCH3), δ 5.94 (s, C5-H) | |
| 13C NMR | δ 169.60 (C=O), δ 12.49 (SCH3) | |
| HRMS | [M+H]+ 267.04 (C11H9F2N2OS) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
